molecular formula C12H16N2O4S2 B2405794 N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide CAS No. 2094814-94-3

N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide

Cat. No. B2405794
M. Wt: 316.39
InChI Key: RELBYQCCECIPRB-UHFFFAOYSA-N
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Description

“N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide” is a chemical compound with the molecular formula C12H16N2O4S2 and a molecular weight of 316.39. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide” includes a thiophene ring, a morpholine ring, and a sulfonyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions of “N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide” would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .

Future Directions

The future directions for research on “N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide” would depend on its potential applications. Thiophene derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry, material science, and organic electronics .

properties

IUPAC Name

N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c1-2-11(15)13-9-10-3-4-12(19-10)20(16,17)14-5-7-18-8-6-14/h2-4H,1,5-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBYQCCECIPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(S1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide

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